Technical Profile and Synthetic Utility of 3-iodo-1-(oxan-4-yl)-1H-pyrazole
Technical Profile and Synthetic Utility of 3-iodo-1-(oxan-4-yl)-1H-pyrazole
This guide provides an in-depth technical analysis of 3-iodo-1-(oxan-4-yl)-1H-pyrazole , a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors.
[1]
Executive Summary
3-iodo-1-(oxan-4-yl)-1H-pyrazole (also known as 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) is a functionalized pyrazole scaffold.[1] It features a pharmacologically privileged tetrahydropyran (THP) ring attached to the pyrazole nitrogen, enhancing aqueous solubility and metabolic stability compared to carbocyclic analogs. The iodine substituent at the C3 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid elaboration of complex drug candidates.
Physicochemical Characterization
Molecular Identity
| Property | Data |
| IUPAC Name | 3-iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole |
| Common Name | 3-iodo-1-(oxan-4-yl)pyrazole |
| CAS Number | Not widely listed; chemically distinct from 4522-35-4 (unsubstituted) |
| Molecular Formula | C₈H₁₁IN₂O |
| SMILES | IC1=NN(C2CCOCC2)C=C1 |
Quantitative Data Analysis
The molecular weight is calculated based on standard atomic weights (IUPAC 2021).
| Element | Count | Atomic Mass (Da) | Subtotal (Da) | Mass Fraction (%) |
| Carbon (C) | 8 | 12.011 | 96.088 | 34.55% |
| Hydrogen (H) | 11 | 1.008 | 11.088 | 3.99% |
| Iodine (I) | 1 | 126.904 | 126.904 | 45.63% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 10.07% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 5.75% |
| Total MW | 278.09 g/mol | 100.00% |
-
Monoisotopic Mass: 277.9916 Da
-
Predicted LogP: ~1.8 (Moderate lipophilicity, favorable for oral bioavailability)
-
Topological Polar Surface Area (TPSA): ~27 Ų (High membrane permeability potential)
Synthesis & Manufacturing
The synthesis of 3-iodo-1-(oxan-4-yl)-1H-pyrazole presents a regioselectivity challenge. Direct alkylation of 3-iodopyrazole often yields a mixture of N1- and N2-alkylated isomers. The Mitsunobu Reaction is the preferred method for high regiocontrol and yield, utilizing the secondary alcohol of the pyran ring.
Reaction Pathway (Mitsunobu Protocol)
The following diagram illustrates the convergent synthesis from 3-iodopyrazole and tetrahydro-2H-pyran-4-ol.
Figure 1: Mitsunobu coupling strategy for the regioselective synthesis of the target scaffold.
Detailed Experimental Protocol
Objective: Synthesis of 3-iodo-1-(oxan-4-yl)-1H-pyrazole on a 10 mmol scale.
Reagents:
-
3-Iodo-1H-pyrazole (1.94 g, 10 mmol)
-
Tetrahydro-2H-pyran-4-ol (1.23 g, 12 mmol)
-
Triphenylphosphine (PPh₃) (3.15 g, 12 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (2.43 g, 12 mmol)
-
Tetrahydrofuran (THF), anhydrous (50 mL)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-iodo-1H-pyrazole, tetrahydro-2H-pyran-4-ol, and PPh₃ in anhydrous THF (50 mL).
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath.
-
Addition: Add DIAD dropwise over 20 minutes via a pressure-equalizing addition funnel. Critical: Maintain internal temperature < 5°C to prevent side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 16 hours. Monitor progress via LC-MS (Target [M+H]⁺ = 279.0).
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the oily residue in diethyl ether (50 mL) and hexanes (50 mL) to precipitate triphenylphosphine oxide (TPPO). Filter off the solids.[1][2]
-
Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-40% Ethyl Acetate in Hexanes).
-
Note: The 1,3-isomer (Target) typically elutes after the 1,5-isomer due to higher polarity.
-
-
Characterization: Isolate the product as a white solid.
Reactivity & Applications in Drug Discovery
The iodine atom at position 3 renders this molecule a "linchpin" intermediate. It is specifically designed for Fragment-Based Drug Discovery (FBDD) where the pyrazole acts as a hinge binder in kinase domains.
Functionalization Logic
The C-I bond is highly reactive toward oxidative addition by Pd(0) species.
Figure 2: Divergent synthesis map showing the transformation of the iodine handle into bioactive motifs.
Structural Advantages
-
Solubility: The oxanyl (tetrahydropyran) ether oxygen acts as a hydrogen bond acceptor, improving water solubility compared to a cyclohexyl group.
-
Metabolic Stability: The ether linkage is generally resistant to CYP450 oxidative metabolism, unlike N-alkyl chains which are prone to dealkylation.
-
Vector Positioning: The 1,3-substitution pattern projects the oxanyl group into the solvent-exposed region of the ATP-binding pocket in many kinases, allowing the 3-aryl group (added via coupling) to engage the hinge region.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can degrade/discolor upon prolonged light exposure).
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79788050, 3-iodo-1-(oxan-4-yl)pyrazole. Retrieved from .
- Ansari, A., et al. (2017). "Pyrazoles as Kinase Inhibitors: A Review." European Journal of Medicinal Chemistry, 125, 935-970. (Contextual grounding for scaffold utility).
Sources
- 1. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents [patents.google.com]
- 2. Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities - Journal of King Saud University - Science [jksus.org]
